3beta-Hydroxydesogestrel

Vue d'ensemble

Description

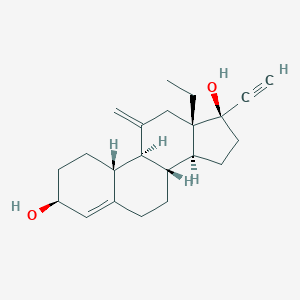

3beta-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. It is a steroidal compound with the chemical formula C22H30O2 and a molecular weight of 326.47 g/mol . This compound is known for its role in the metabolism of desogestrel, contributing to its pharmacological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxydesogestrel typically involves the hydroxylation of desogestrel. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3beta-Hydroxydesogestrel undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard: 3beta-Hydroxydesogestrel serves as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds. Its stability and well-defined properties make it suitable for method validation in laboratories.

2. Biochemical Studies

- Steroid Metabolism: Research has shown that this compound is involved in the metabolism of steroids. It plays a crucial role in the synthesis of various steroid hormones by catalyzing the conversion of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids through the action of 3beta-hydroxysteroid dehydrogenase isoenzymes .

- Cellular Effects: Studies indicate that this compound can influence cellular processes related to hormonal balance and may have implications in conditions such as depression linked to testosterone metabolism.

3. Medical Applications

- Hormonal Contraceptives: As a metabolite of desogestrel, this compound is integral to the efficacy of progestin-only contraceptive methods. It is associated with ovulation inhibition and modification of endometrial lining, thereby preventing pregnancy .

- Therapeutic Investigations: Ongoing research explores its potential therapeutic effects beyond contraception, including its role in managing conditions related to hormonal imbalances .

4. Endocrine Disruption Studies

- Impact on Reproductive Health: Research has highlighted the potential for compounds like this compound to act as endocrine disruptors. For example, studies on environmental contaminants have examined how inhibiting 3beta-hydroxysteroid dehydrogenase activity can lead to reproductive dysfunction in aquatic organisms .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Analytical Chemistry | Reference standard for steroid quantification | Facilitates accurate measurement in lab settings |

| Biochemical Studies | Role in steroid hormone synthesis | Catalyzes conversion of steroid precursors |

| Medical Applications | Component of hormonal contraceptives | Effective ovulation inhibition |

| Endocrine Disruption | Impact on reproductive health | Potential reproductive dysfunction in fish models |

Case Studies

Case Study 1: Hormonal Contraceptive Efficacy

A clinical trial evaluated the effectiveness of desogestrel-based contraceptives containing this compound. Results indicated a Pearl failure rate of 0.17 per 100 women-years, demonstrating high efficacy compared to other progestogen-only pills. The study emphasized the importance of understanding metabolic pathways involving this compound for optimizing contraceptive strategies .

Case Study 2: Endocrine Disruption Effects

Research involving fathead minnows exposed to trilostane (a known inhibitor of 3beta-hydroxysteroid dehydrogenase) revealed significant reductions in reproductive success. The study underscored how inhibiting this enzyme could serve as a model for assessing endocrine disruption caused by environmental pollutants .

Mécanisme D'action

3beta-Hydroxydesogestrel exerts its effects by binding to progesterone receptors in target cells. This binding initiates a cascade of molecular events, including the modulation of gene expression and protein synthesis. The compound acts as a transcription factor, influencing the synthesis of messenger RNA and subsequent protein production. This mechanism is crucial for its role in hormonal regulation and contraceptive efficacy .

Comparaison Avec Des Composés Similaires

Desogestrel: The parent compound of 3beta-Hydroxydesogestrel, used in hormonal contraceptives.

Etonogestrel: Another metabolite of desogestrel with similar pharmacological properties.

Levonorgestrel: A synthetic progestin with similar uses in contraception but different chemical structure.

Uniqueness: this compound is unique due to its specific hydroxylation at the 3beta position, which influences its metabolic stability and receptor binding affinity. This distinct structural feature differentiates it from other progestins and contributes to its specific pharmacological profile .

Activité Biologique

3beta-Hydroxydesogestrel is a synthetic progestin derived from desogestrel, which is primarily used in contraceptive formulations. This compound exhibits significant biological activity through its interaction with hormone receptors and its influence on various physiological processes. This article explores the biological activity of this compound, including its mechanism of action, metabolic pathways, and implications for reproductive health.

This compound acts primarily as a progestin by binding to the progesterone receptor (PR) in target tissues. This binding initiates a cascade of transcriptional events that alter gene expression, leading to various physiological effects:

- Progesterone Receptor Agonism : this compound binds selectively to PR, promoting progestational effects such as the preparation of the endometrium for potential implantation and maintenance of pregnancy.

- Low Androgenic Activity : Compared to other progestins, it exhibits low androgenic activity, minimizing side effects associated with androgen excess, such as acne and hirsutism .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism:

- Absorption : After oral administration, peak plasma concentrations are reached within approximately 1.5 hours.

- Bioavailability : The bioavailability ranges between 60-80%, indicating effective systemic exposure after oral intake.

- Metabolism : The compound is extensively metabolized to its active form, etonogestrel, which retains high progestational activity .

Biological Effects

The biological effects of this compound extend beyond reproductive health:

- Endocrine Disruption : Inhibition of enzymes like 3beta-hydroxysteroid dehydrogenase (3beta-HSD) can lead to altered steroidogenesis. Studies have shown that exposure to inhibitors like trilostane adversely affects reproductive success in animal models by disrupting hormone synthesis pathways .

- Impact on Lipid Profiles : While desogestrel has been associated with increased venous thromboembolism risk due to elevated coagulation factors, it maintains a favorable lipid profile with minimal impact on cholesterol levels .

Case Study: Venous Thromboembolism Risk

A comprehensive review of third-generation oral contraceptives, including those containing desogestrel, highlighted a significant association with venous thromboembolism (VTE). Users exhibited a 1.5- to 2.7-fold increased risk compared to second-generation users. This risk underscores the importance of monitoring patients prescribed these medications .

Research Findings on Metabolic Pathways

Recent metabolomic studies indicated that metabolites produced from the metabolism of desogestrel share similarities with human metabolites. Such research emphasizes the relevance of understanding metabolic pathways in evaluating the safety and efficacy of hormonal contraceptives .

Summary Table: Biological Activity Overview

| Parameter | Details |

|---|---|

| Mechanism of Action | PR agonist; low androgenic activity |

| Bioavailability | 60-80% |

| Peak Concentration Time | ~1.5 hours post-administration |

| Metabolite | Etonogestrel (active form) |

| Associated Risks | Increased VTE risk; minimal impact on cholesterol levels |

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-GDLCRWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221070 | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70805-85-5 | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxydesogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-HYDROXYDESOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3β-Hydroxydesogestrel in the metabolism of Desogestrel?

A1: 3β-Hydroxydesogestrel is a minor metabolite in the bioactivation pathway of the contraceptive steroid Desogestrel []. The primary metabolic pathway involves the formation of 3α-Hydroxydesogestrel, primarily facilitated by the enzymes CYP2C9 and potentially CYP2C19 []. While 3β-Hydroxydesogestrel is produced in smaller amounts compared to 3α-Hydroxydesogestrel, both metabolites ultimately convert to the active metabolite, 3-ketodesogestrel [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.